6-Cyclopropyl-1,2,4-triazin-3-amine
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Overview
Description
6-Cyclopropyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of a cyclopropyl group in the 6-position of the triazine ring adds unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride, followed by nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace leaving groups on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, especially with electrophiles that target the nitrogen atoms.
Cycloaddition: The compound can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and amines are commonly used in the presence of solvents like ethanol or dioxane.
Electrophilic Addition: Electrophiles such as halogens or alkylating agents can be used under controlled conditions.
Cycloaddition: Cycloaddition reactions may involve dienes or alkynes under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions include substituted triazines, azidoximes, and larger heterocyclic systems .
Scientific Research Applications
6-Cyclopropyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit key pathways in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but lacking the cyclopropyl group.
Tetrazine: Another nitrogen-containing heterocycle with different electronic properties and reactivity.
Pyrimidine: A structurally related compound with two nitrogen atoms in the ring, commonly found in nucleic acids.
Uniqueness
6-Cyclopropyl-1,2,4-triazin-3-amine stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic effects. These effects influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N4 |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-cyclopropyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H8N4/c7-6-8-3-5(9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,10) |
InChI Key |
XFWKLTFIMOSTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(N=N2)N |
Origin of Product |
United States |
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